An In-depth Technical Guide to the Structure Elucidation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
An In-depth Technical Guide to the Structure Elucidation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Introduction
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral amino acid derivative, specifically of L-isoleucine.[1][2] In the realms of pharmaceutical development and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile. Enantiomers, which are mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties.[3] Therefore, the unambiguous determination of a molecule's structure, including its absolute stereochemistry, is a foundational requirement in the drug discovery pipeline.[4][5][]
This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. We will move beyond a simple recitation of methods to explain the scientific rationale behind the chosen analytical workflow. This self-validating system employs a synergistic combination of High-Resolution Mass Spectrometry (HRMS) to establish molecular formula and connectivity, a suite of advanced Nuclear Magnetic Resonance (NMR) experiments to map the molecular skeleton and determine relative stereochemistry, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) to definitively assign the absolute configuration.
Part 1: Foundational Analysis - Molecular Formula and Connectivity via Mass Spectrometry
Expertise & Experience: The logical starting point for any structure elucidation is to answer the most fundamental question: "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for obtaining an exact mass measurement. This high degree of accuracy allows for the calculation of a unique molecular formula, moving us from a complete unknown to a defined set of atoms.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) using a known standard to ensure high mass accuracy.
-
Ionization: Introduce the sample solution into the ESI source. A positive ion mode is typically chosen for amino acids, which will detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ species. Use the instrument's software to calculate the possible molecular formulas that fit the measured exact mass within a narrow tolerance (e.g., ±5 ppm).
Data Presentation: Molecular Formula Determination
For a target molecule with the structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, the expected molecular formula is C₁₄H₂₁NO₂.[1]
| Parameter | Value |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Calculated Exact Mass [M] | 235.15723 |
| Protonated Species [M+H]⁺ | 236.16451 |
| Observed [M+H]⁺ (Hypothetical) | 236.1643 |
| Mass Accuracy (ppm) | -0.9 ppm |
Trustworthiness through Fragmentation: While HRMS provides the formula, it doesn't confirm the arrangement of the atoms. Tandem Mass Spectrometry (MS/MS) validates the proposed connectivity by breaking the molecule apart and analyzing the fragments. The fragmentation pattern serves as a structural fingerprint. For N-benzyl substituted amino acids, a characteristic fragmentation involves the formation of a stable benzylidene iminium cation.[7]
Predicted Fragmentation Pathway
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Parent [label="[C₁₄H₂₁NO₂ + H]⁺\nm/z = 236.16"]; Frag1 [label="Loss of H₂O\n[M+H-H₂O]⁺\nm/z = 218.15"]; Frag2 [label="Loss of COOH\n[M+H-HCOOH]⁺\nm/z = 190.15"]; Frag3 [label="Benzyl Cation\n[C₇H₇]⁺\nm/z = 91.05"]; Frag4 [label="Benzylidene Iminium Cation\n[C₈H₁₀N]⁺\nm/z = 120.08"];
Parent -> Frag1 [label="-H₂O"]; Parent -> Frag2 [label="-HCOOH"]; Parent -> Frag3 [label="Cleavage"]; Parent -> Frag4 [label="Cleavage"]; } /dot Caption: Predicted major fragmentation pathways in MS/MS.
Part 2: Detailed Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: With the molecular formula established, NMR spectroscopy is employed to construct the atom-by-atom connectivity map. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and offers crucial insights into the relative stereochemistry.[8][9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides information on the chemical environment, integration (number of protons), and coupling (neighboring protons) for all hydrogen atoms.
-
¹³C and DEPT Acquisition: Acquire a ¹³C spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically through 2-3 bonds).[9] This is essential for tracing out the spin systems of the alkyl chains.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton directly to the carbon atom it is attached to, providing unambiguous ¹H-¹³C one-bond connections.[11][12]
-
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This reveals correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as the benzyl group to the amino acid backbone.[9][12]
Data Analysis and Interpretation
The combination of these spectra allows for the complete assignment of all proton and carbon signals.
-
¹H & ¹³C NMR: Will reveal characteristic signals for the benzyl group (aromatic protons and carbons), the N-methyl group (a singlet in ¹H NMR), and the isoleucine backbone.
-
COSY: Will show a clear correlation pathway from the C5-methyl protons (δ-CH₃) to the C4-methylene protons (γ-CH₂), which in turn couple to the C3-methine proton (β-H). The β-H will also show coupling to the C6-methyl protons (γ'-CH₃) and the C2-methine proton (α-H).
-
HSQC: Will directly link each of these proton signals to their respective carbon atoms.
-
HMBC: Is the final piece of the puzzle. Key correlations expected are from the N-methyl protons to the α-carbon (C2) and from the benzylic CH₂ protons to the α-carbon (C2) and the aromatic ipso-carbon. This authoritatively connects the substituent groups to the isoleucine core.
Data Presentation: Expected NMR Assignments
| Atom Position | Expected ¹H Shift (ppm), Multiplicity | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 (COOH) | ~10-12 (br s) | ~175-178 | C2, C3 |
| 2 (α-CH) | ~3.5-3.8 (d) | ~60-65 | C1, C3, C4, N-CH₃, Benzyl-CH₂ |
| 3 (β-CH) | ~1.8-2.1 (m) | ~37-40 | C1, C2, C4, C5, C6 |
| 4 (γ-CH₂) | ~1.2-1.6 (m) | ~25-28 | C2, C3, C5, C6 |
| 5 (δ-CH₃) | ~0.9-1.0 (t) | ~11-13 | C3, C4 |
| 6 (γ'-CH₃) | ~0.8-0.9 (d) | ~15-17 | C2, C3, C4 |
| N-CH₃ | ~2.3-2.5 (s) | ~40-45 | C2, Benzyl-CH₂ |
| Benzyl-CH₂ | ~3.6-4.0 (ABq or s) | ~55-60 | C2, N-CH₃, Ar-C(ipso), Ar-C(ortho) |
| Benzyl-Ar | ~7.2-7.4 (m) | ~127-135 | Benzyl-CH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Visualization: Key HMBC Connectivity
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, fixedsize=true, width=0.6]; edge [color="#34A853", penwidth=1.5];
} /dot Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
Determining Relative Stereochemistry: The coupling constant between the α-proton (H2) and the β-proton (H3), denoted as ³J(H2,H3), is highly informative. For isoleucine derivatives (2S,3S or 2R,3R), this coupling is typically small (2-5 Hz), whereas for allo-isoleucine derivatives (2S,3R or 2R,3S), the coupling is significantly larger (8-10 Hz).[13] Measuring this value from the high-resolution ¹H NMR spectrum allows for the confident assignment of the syn relative stereochemistry between the C2 and C3 stereocenters.
Part 3: Definitive Assignment of Absolute Stereochemistry via Chiral HPLC
Expertise & Experience: Having established the molecular structure and relative stereochemistry, the final and most critical step is to determine the absolute configuration. While techniques like Vibrational Circular Dichroism (VCD) can be used, a more common and accessible laboratory method is Chiral HPLC.[4][14] This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Trustworthiness through Authentic Standard Comparison: The power of this method lies in its direct comparison to a known standard. By analyzing an authentic, commercially available sample of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, we create a self-validating system. If the retention time of our synthesized compound perfectly matches that of the (2S,3S) standard under identical conditions, the assignment is unambiguous.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a CSP known for resolving underivatized amino acids. Macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC T) or crown ether-based columns are excellent choices.[15][16]
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase. A typical system might consist of methanol or acetonitrile with a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure proper ionization and peak shape.[15][17]
-
Standard Analysis: Inject a solution of the known (2S,3S) standard to determine its characteristic retention time (t_R).
-
Racemate Analysis (Optional but Recommended): If a racemic or diastereomeric mixture is available, inject it to confirm that the method is capable of separating the different stereoisomers.
-
Sample Analysis: Inject a solution of the purified, unknown sample.
-
Comparison: Compare the retention time of the unknown sample's peak with that of the standard. A match in retention time provides definitive proof of the absolute configuration.
Data Presentation: Hypothetical Chiral HPLC Results
| Sample Injected | Retention Time (minutes) |
| Racemic Mixture (Hypothetical) | Peak 1: 8.5 (2R,3R), Peak 2: 10.2 (2S,3S) |
| (2S,3S) Authentic Standard | 10.2 |
| Synthesized Compound | 10.2 |
Visualization: Chiral HPLC Workflow
Conclusion
The rigorous and systematic application of orthogonal analytical techniques provides an unassailable elucidation of a molecule's structure. Through High-Resolution Mass Spectrometry, the elemental composition (C₁₄H₂₁NO₂) and core fragments were established. A comprehensive suite of 1D and 2D NMR experiments allowed for the complete assignment of the carbon-hydrogen framework, confirming the N-benzyl-N-methyl-isoleucine connectivity and establishing the syn relative stereochemistry at the C2 and C3 positions via proton-proton coupling constants. Finally, Chiral HPLC, by direct comparison with an authentic standard, provided the definitive and conclusive assignment of the absolute configuration as (2S,3S). This multi-faceted, self-validating approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.
References
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]
-
MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available at: [Link]
-
J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]
-
PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Available at: [Link]
-
PubMed. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]
-
Pure Chemistry. Determination of absolute configuration. Available at: [Link]
-
J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]
-
Royal Society of Chemistry. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available at: [Link]
-
PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Available at: [Link]
-
ResearchGate. Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. Available at: [Link]
-
AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]
-
National Institutes of Health. Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris. Available at: [Link]
-
ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]
-
ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000041 - L-Isoleucine. Available at: [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172). Available at: [Link]
-
Queen's University. Bio NMR spectroscopy. Available at: [Link]
-
YouTube. NMR Analysis of Amino Acids. Available at: [Link]
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
National Institutes of Health. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available at: [Link]
-
National Institutes of Health. N-((Benzyloxy)carbonyl)-N-methyl-D-isoleucine. Available at: [Link]
-
Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
-
MedChemExpress. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid 4125-97-7. Available at: [Link]
-
Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]
-
National Institutes of Health. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Available at: [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]
-
Science.gov. cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]
-
MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available at: [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. Available at: [Link]
-
National Institutes of Health. N-Methyl-L-isoleucine. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purechemistry.org [purechemistry.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
